molecular formula C22H19N5O3S B2564149 1-benzyl-6-oxo-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1219914-87-0

1-benzyl-6-oxo-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2564149
CAS No.: 1219914-87-0
M. Wt: 433.49
InChI Key: FNWMFWNTZJFNPZ-UHFFFAOYSA-N
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Description

1-benzyl-6-oxo-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C22H19N5O3S and its molecular weight is 433.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Research efforts have been directed towards the synthesis and biological evaluation of dihydropyridazine derivatives, including the compound . A notable study involved the preparation of novel O-substituted derivatives of 2-benzyl-6-hydroxypyridazin-3(2H)-one. This work demonstrated the versatility of dihydropyridazine derivatives in synthesizing compounds with potential biological activities by introducing various substituents to the core structure, leading to the creation of molecules with a combination of pyridazine and oxadiazole rings, among others. These synthesized compounds were explored for their potential biological activities, showcasing the broad applicability of this chemical scaffold in drug discovery (Shainova et al., 2019).

Antimicrobial Activity

Another area of research has been the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, where similar compounds have been evaluated for their antimicrobial activities against a range of bacteria and fungi. This investigation underscores the potential of such compounds in addressing the need for new antimicrobial agents, a critical area of research given the rising concern over antibiotic resistance (Sarvaiya et al., 2019).

Anticancer and Antioxidant Activities

The compound has also been implicated in studies aiming at developing new therapeutic agents with anticancer properties. For instance, derivatives synthesized from the base structure of dihydropyridazine have been evaluated for their anticancer efficacy, showcasing the compound's potential utility in developing novel oncological treatments. Furthermore, the antioxidant activity of some dihydropyridazine derivatives has been assessed, highlighting the compound's relevance in creating antioxidative agents, which are valuable in combating oxidative stress-related diseases (Elewa et al., 2021).

Chemical Transformations and Coupling Reactions

Research has also delved into the chemical transformations and coupling reactions involving this compound, exploring its utility in synthetic chemistry. For example, efficient esterification of carboxylic acids using derivatives of the compound as novel coupling agents has been reported. This study provides insight into the compound's utility in facilitating chemical transformations, which are foundational in pharmaceutical synthesis and materials science (Won et al., 2007).

Properties

IUPAC Name

1-benzyl-6-oxo-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S/c28-20-10-8-17(19-7-4-14-31-19)24-26(20)13-12-23-22(30)18-9-11-21(29)27(25-18)15-16-5-2-1-3-6-16/h1-11,14H,12-13,15H2,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWMFWNTZJFNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.